molecular formula C9H5BrClFN2 B14784293 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine

Cat. No.: B14784293
M. Wt: 275.50 g/mol
InChI Key: GRYSSEZLKLIJLY-UHFFFAOYSA-N
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Description

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is a heterocyclic compound with the molecular formula C9H5BrClFN2 and a molecular weight of 275.51 g/mol . This compound is part of the phthalazine family, which is known for its diverse applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine typically involves multi-step organic reactions. One common method includes the halogenation of a phthalazine derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is a halogenated phthalazine derivative notable for its unique combination of bromine, chlorine, and fluorine substituents along with a methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C11_{11}H7_7BrClF N2_2 with a molecular weight of approximately 257.06 g/mol. Its structure features a bicyclic phthalazine ring system that is essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). For instance, it has demonstrated cytotoxicity with IC50_{50} values that suggest it is more effective than some conventional chemotherapeutic agents like 5-fluorouracil.

Cell Line IC50_{50} (μM) Comparison Compound Comparison IC50_{50} (μM)
MCF-722.195-Fluorouracil60.73
HepG219.81Doxorubicin7.70

These findings highlight the compound's potential as a lead for further development in cancer therapy.

The biological activity of this compound may be attributed to its ability to bind effectively to proteins and nucleic acids, leading to alterations in enzyme activities or gene expression profiles. Such interactions can disrupt cellular processes critical for tumor growth and survival.

Case Studies

  • Anticancer Efficacy : In a study conducted by Nezhawy et al., various phthalazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited potent anticancer properties, with some derivatives showing IC50_{50} values significantly lower than traditional chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity against common pathogens such as Echerichia coli and Staphylococcus aureus. The disc diffusion method revealed substantial inhibition zones, suggesting that the compound could serve as a foundation for developing new antimicrobial agents .

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

7-bromo-1-chloro-5-fluoro-4-methylphthalazine

InChI

InChI=1S/C9H5BrClFN2/c1-4-8-6(9(11)14-13-4)2-5(10)3-7(8)12/h2-3H,1H3

InChI Key

GRYSSEZLKLIJLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC2=C(N=N1)Cl)Br)F

Origin of Product

United States

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